![molecular formula C78H134N14O22S2 B12380867 (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide” is a highly complex organic molecule. It features multiple functional groups, including amino acids, amides, and ether linkages, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. The synthetic route may include:
Peptide Bond Formation: Using coupling reagents like EDCI or DCC to form amide bonds between amino acids.
Protecting Group Strategies: Employing protecting groups like Boc or Fmoc to protect reactive functional groups during intermediate steps.
Cyclization: Forming the cyclic structure through intramolecular reactions, often under specific conditions like high dilution or the presence of catalysts.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers and large-scale chromatography for purification. The process is optimized for yield and purity, often requiring stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions may occur at the amide or ether linkages.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Ammonia, amines
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for more complex molecules or as a model compound for studying peptide chemistry.
Biology
In biological research, it may be used to study protein interactions, enzyme activity, or cellular uptake mechanisms.
Medicine
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for such a compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include signal transduction, protein synthesis, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptides: Shorter chains of amino acids with similar functional groups.
Proteins: Larger, more complex molecules with similar structural features.
Synthetic Polymers: Man-made molecules with repeating units similar to the compound .
Uniqueness
The uniqueness of the compound lies in its specific sequence of amino acids, the presence of multiple functional groups, and its potential for forming complex three-dimensional structures.
Propriétés
Formule moléculaire |
C78H134N14O22S2 |
|---|---|
Poids moléculaire |
1684.1 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C78H134N14O22S2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-23-68(97)84-32-35-108-37-39-110-41-43-112-45-47-114-49-48-113-46-44-111-42-40-109-38-36-107-34-30-69(98)83-31-19-18-21-59(72(100)85-52-67(82)96)86-76(104)64-22-20-33-92(64)78(106)63-54-116-115-53-58(79)71(99)88-61(50-56-24-26-57(93)27-25-56)75(103)91-70(55(3)5-2)77(105)87-60(28-29-65(80)94)73(101)89-62(51-66(81)95)74(102)90-63/h24-27,55,58-64,70,93H,4-23,28-54,79H2,1-3H3,(H2,80,94)(H2,81,95)(H2,82,96)(H,83,98)(H,84,97)(H,85,100)(H,86,104)(H,87,105)(H,88,99)(H,89,101)(H,90,102)(H,91,103)/t55-,58-,59-,60-,61-,62-,63-,64-,70-/m0/s1 |
Clé InChI |
GFSAHVSGSYEZFP-JCCDDOSZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC3=CC=C(C=C3)O)N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)C(C)CC)CC3=CC=C(C=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



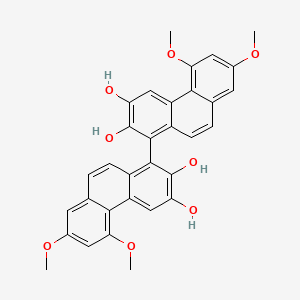
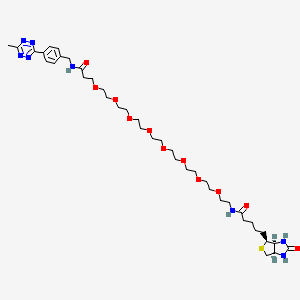

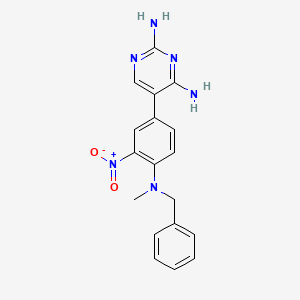
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
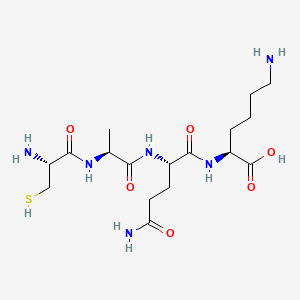
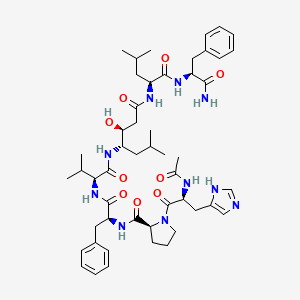
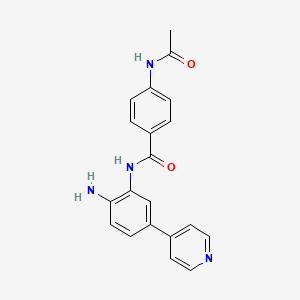
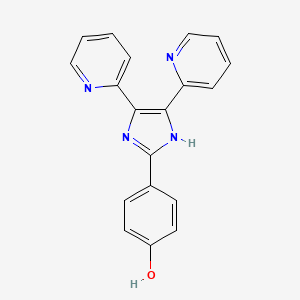

![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)


